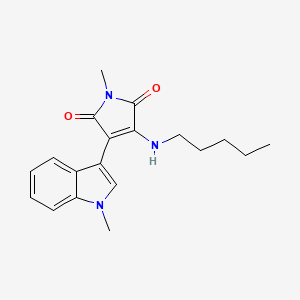

IM-54

描述

IM-54 是一种选择性抑制氧化应激诱导的细胞坏死的抑制剂。 它对过氧化氢诱导的细胞坏死显示出有效的抑制活性,并且是一种潜在的心脏保护剂,也是用于研究细胞死亡分子机制的生物学工具 .

科学研究应用

IM-54 具有多种科学研究应用,包括:

作用机制

IM-54 通过选择性抑制氧化应激诱导的细胞坏死发挥作用。它靶向参与细胞坏死的分子通路,特别是那些被过氧化氢激活的通路。 该化合物不抑制由各种抗癌药物或 Fas 配体诱导的细胞凋亡 .

生化分析

Biochemical Properties

IM-54 interacts with various biomolecules in the cell. It is soluble in ethanol up to 25 mM and in DMSO up to 100 mM . The compound has a molecular weight of 325.40 and a molecular formula of C19H23N3O2 . It is a synthetic compound with a purity of over 98% .

Cellular Effects

This compound has a significant impact on cellular processes. It specifically inhibits necrosis induced by oxidative stress, without affecting apoptosis induced by various anticancer agents or physiological cell death inducers . It has been shown to have cardioprotective effects in an isolated rat heart model .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its selective inhibition of oxidative stress-induced necrosis . It does not inhibit apoptosis induced by various anticancer drugs or Fas ligand, or necroptosis

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored for up to 12 months under desiccating conditions .

准备方法

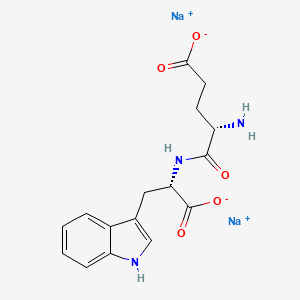

合成路线和反应条件

IM-54 的合成涉及吲哚基马来酰亚胺衍生物的制备。具体的合成路线和反应条件是专有的,并没有在公开文献中详细披露。 它通常涉及吲哚衍生物与马来酰亚胺在受控条件下反应,以生成所需的化合物 .

工业生产方法

关于 this compound 的工业生产方法,在公开文献中并没有广泛记载。 该化合物通常在专门的实验室中,在严格的条件下合成,以确保高纯度和产率 .

化学反应分析

反应类型

IM-54 主要经历与其作为氧化应激诱导的细胞坏死抑制剂的作用相关的反应。 在正常条件下,它不会显著参与氧化、还原或取代反应 .

常用试剂和条件

参与 this compound 活性的主要试剂是过氧化氢。 该化合物对过氧化氢诱导的细胞坏死显示出有效的抑制活性,在 HL-60 细胞中的抑制浓度 (IC50) 为 0.25 微摩尔 .

主要生成产物

This compound 与过氧化氢反应生成的主要产物是细胞坏死的抑制。 该反应不会产生大量的副产物 .

相似化合物的比较

IM-54 在选择性抑制氧化应激诱导的细胞坏死方面具有独特性。类似的化合物包括:

Necrosulfonamide: 另一种细胞坏死抑制剂,但其分子靶点不同.

Cerdulatinib hydrochloride: 一种激酶抑制剂,具有更广泛的应用.

LY-364947: 一种转化生长因子-β受体的选择性抑制剂.

属性

IUPAC Name |

1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLOMINNEBLJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587908 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861891-50-1 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 861891-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

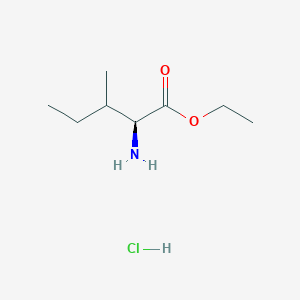

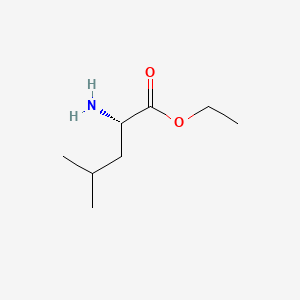

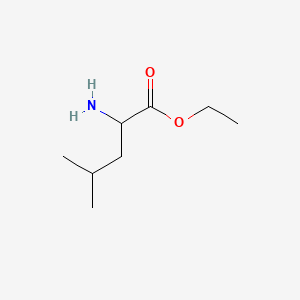

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

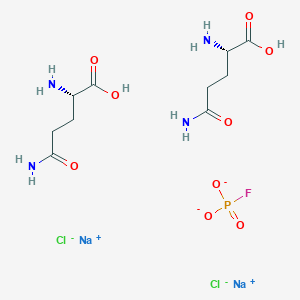

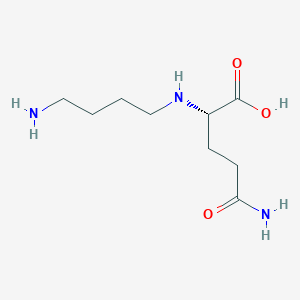

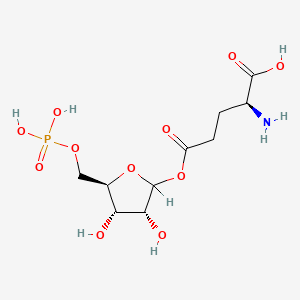

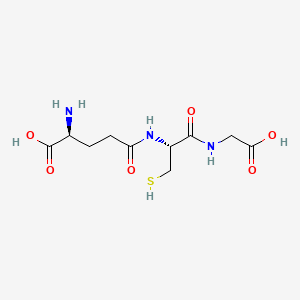

Feasible Synthetic Routes

Q1: What types of cell death can IM-54 inhibit?

A1: this compound has been shown to selectively inhibit necrosis induced by oxidative stress, specifically highlighting hydrogen peroxide as a trigger. [, ] Importantly, studies indicate that this compound does not inhibit apoptosis induced by various stimuli, including anticancer drugs and Fas ligand, nor does it affect necroptosis. []

Q2: What evidence supports the potential therapeutic applications of this compound?

A2: Preclinical studies have shown promising results with this compound and its derivatives. For instance, IM-17, a derivative with improved water solubility and metabolic stability, exhibited cardioprotective effects in both an isolated rat heart model and an in vivo arrhythmia model. [] These findings suggest potential therapeutic applications for IM-derivatives in conditions involving oxidative stress and necrosis, such as ischemia-reperfusion injury.

Q3: How does the structure of this compound relate to its activity?

A3: Researchers have conducted structure-activity relationship (SAR) studies to optimize this compound's potency. A key finding was that regioselective reduction of the C-4 carbonyl group in this compound, leading to the 3-amino-2-indolyllactam derivative IL-1, resulted in enhanced inhibitory activity against oxidative stress-induced necrosis. [] Further modifications explored various substituents on the IL scaffold, identifying IL-12 as a highly potent derivative with an IC50 of 49 nM. [] These studies highlight the importance of specific structural features for this compound's activity and provide a basis for developing more potent analogs.

Q4: Has this compound been tested in models of human diseases?

A4: While direct clinical trials are not yet documented in the provided research, this compound's therapeutic potential has been explored in various disease models. Notably, this compound demonstrated protective effects in a rat model of methamphetamine-induced cardiovascular collapse, a condition linked to bioenergetics failure and oxidative stress in the brain stem. [] Additionally, this compound effectively blocked cell death in HL-60 cells induced by 3,6-Epidioxy-1,10-bisaboladiene (EDBD), a compound that triggers ferroptosis-like cell death through lipid peroxidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。